Sedoheptulose
Overview
Description
It is one of the few heptoses found in nature and is present in various fruits and vegetables, including carrots, leeks, figs, mangos, and avocados . Sedoheptulose plays a vital role in the non-oxidative branch of the pentose phosphate pathway, an essential metabolic pathway in both respiratory and photosynthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sedoheptulose can be synthesized using microbial methods. One approach involves the use of metabolically engineered Corynebacterium glutamicum. The gene encoding 6-phosphofructokinase is inactivated to direct the carbon flux towards the pentose phosphate pathway, enabling the synthesis of this compound from glucose . Key enzymes responsible for product formation are identified through transcriptome analysis, and their corresponding genes are overexpressed to increase this compound production .
Industrial Production Methods: Industrial-scale production of this compound faces challenges due to complex reaction steps, low overall yields, and high-cost feedstock. advancements in strain engineering have led to the successful synthesis of this compound with a concentration of 24 g/L and a yield of 0.4 g/g glucose in a 1 L fermenter . This method marks the highest value achieved to date and can serve as feedstock for synthesizing structural seven-carbon sugars through enzymatic isomerization, epimerization, and reduction reactions .
Chemical Reactions Analysis
Types of Reactions: Sedoheptulose undergoes various chemical reactions, including:
Oxidation: Conversion to this compound-7-phosphate in the pentose phosphate pathway.
Reduction: Formation of this compound-1,7-bisphosphate in the Calvin cycle.
Isomerization: Conversion to other heptoses through enzymatic action.
Common Reagents and Conditions:
Oxidation: Enzymes such as transketolase and transaldolase.
Reduction: Enzymes like this compound-1,7-bisphosphatase.
Isomerization: Enzymes involved in the pentose phosphate pathway and Calvin cycle.
Major Products:
This compound-7-phosphate: An intermediate in the pentose phosphate pathway.
This compound-1,7-bisphosphate: An intermediate in the Calvin cycle.
Scientific Research Applications
Sedoheptulose has diverse applications in scientific research:
Mechanism of Action
Sedoheptulose exerts its effects primarily through its role in metabolic pathways:
Pentose Phosphate Pathway: this compound-7-phosphate is generated from ribose-5-phosphate and xylulose-5-phosphate via the enzymatic action of transketolase. It is recycled to glycolytic metabolites through sequential enzymatic actions.
Comparison with Similar Compounds
D-altro-heptulose: Another name for sedoheptulose.
Mannoheptulose: A heptose found in avocados, known for its ability to inhibit glucose metabolism.
Septacidin and Hygromycin B: Secondary metabolites containing seven-carbon sugars.
Uniqueness: this compound is unique due to its dual role in both the pentose phosphate pathway and the Calvin cycle, making it essential for both respiratory and photosynthetic processes. Its ability to serve as a building block for various bioactive compounds further highlights its significance in scientific research and industrial applications .
Properties
IUPAC Name |
(3S,4R,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5-,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNZZMHEPUFJNZ-SHUUEZRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3019-74-7 | |
Record name | D-Sedoheptulose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3019-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sedoheptulose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-altro-2-heptulose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-SEDOHEPTULOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40A0W1XJ6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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